
Adenine hydrosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenine hydrosulfate is a heterocyclic organic compound with the molecular formula C5H9N5O5S. It is a sulfate derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA. This compound is primarily used in research settings and is known for its role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Adenine hydrosulfate is typically synthesized by reacting adenine with sulfuric acid. The reaction involves the formation of a sulfate ester, resulting in the production of this compound. The reaction conditions generally include controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods
While this compound is mainly used for research purposes, its industrial production involves similar synthetic routes as described above. The process is scaled up to produce larger quantities, with stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Adenine hydrosulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce a range of substituted adenine compounds.
Applications De Recherche Scientifique
Adenine hydrosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving nucleic acids.
Biology: this compound plays a role in studies related to DNA and RNA synthesis, as well as cellular metabolism.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in understanding genetic disorders.
Industry: The compound is used in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Adenine hydrosulfate exerts its effects by interacting with various molecular targets and pathways. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These derivatives are involved in numerous cellular processes, including energy transfer through adenosine triphosphate (ATP) and signal transduction via cyclic adenosine monophosphate (cAMP). The compound’s mechanism of action involves binding to specific enzymes and receptors, influencing cellular metabolism and genetic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine base that forms a component of DNA and RNA.
Adenosine: Adenine attached to ribose, involved in energy transfer and signal transduction.
Deoxyadenosine: Adenine attached to deoxyribose, a component of DNA.
Uniqueness
Adenine hydrosulfate is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific biochemical and industrial applications where sulfate derivatives are required.
Propriétés
Formule moléculaire |
C5H9N5O5S |
|---|---|
Poids moléculaire |
251.22 g/mol |
Nom IUPAC |
7H-purin-6-amine;sulfuric acid;hydrate |
InChI |
InChI=1S/C5H5N5.H2O4S.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;1-5(2,3)4;/h1-2H,(H3,6,7,8,9,10);(H2,1,2,3,4);1H2 |
Clé InChI |
URLGJSIIOWRMPU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)N.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)

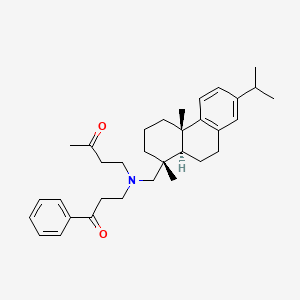
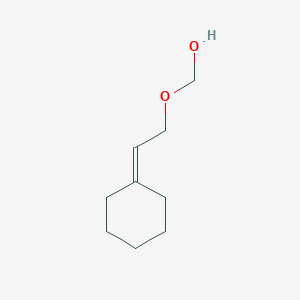

![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
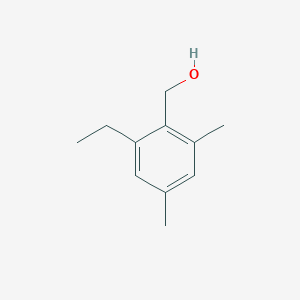

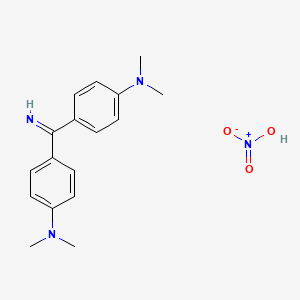
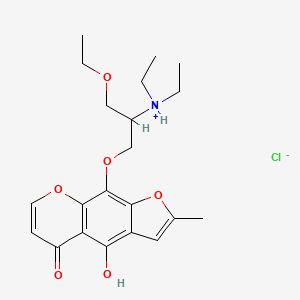
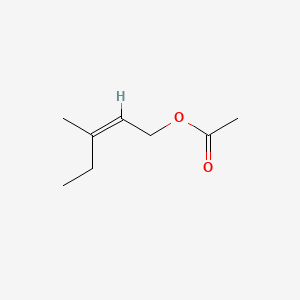
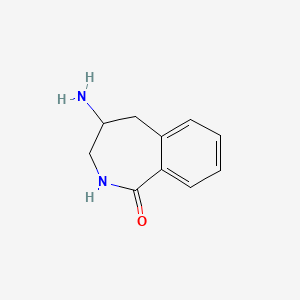
![[6-Oxo-6-(2-prop-2-enoyloxyethoxy)hexyl] 6-hydroxyhexanoate](/img/structure/B13786602.png)
